molecular formula C9H14O B2558726 Spiro[2.5]octane-7-carbaldehyde CAS No. 2012790-70-2

Spiro[2.5]octane-7-carbaldehyde

Cat. No.: B2558726
CAS No.: 2012790-70-2
M. Wt: 138.21
InChI Key: QMOUYRJZOFWHLQ-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-7-carbaldehyde: is a chemical compound characterized by its unique spirocyclic structure. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications. The spirocyclic structure consists of two rings sharing a single carbon atom, which imparts unique chemical properties to the compound.

Scientific Research Applications

Spiro[2.5]octane-7-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

While the specific mechanism of action for Spiro[2.5]octane-7-carbaldehyde is not detailed in the available literature, spirocyclic compounds have been studied extensively. For instance, the oxidation of similar compounds has been found to involve a two-state radical rebound mechanism .

Future Directions

Spirocyclic structures have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future research on Spiro[2.5]octane-7-carbaldehyde and similar compounds could be promising.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-7-carbaldehyde typically involves multi-step processes. One common method includes the formation of the spirocyclic core through dialkylation of an activated carbon center. The dialkylating group is often a dihalide or a dilithio reagent . Another approach involves the cyclopropanation of cyclic carbenoids .

Industrial Production Methods

Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. The process may involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon atoms adjacent to the spiro center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.5]undecane
  • Spiropentane
  • Spirohexane
  • Spiro[4.5]decane

Uniqueness

Spiro[2.5]octane-7-carbaldehyde stands out due to its specific spirocyclic structure, which imparts unique chemical properties and reactivity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability and potential biological activity .

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique spirocyclic structure enables diverse applications, from organic synthesis to potential therapeutic uses. Continued research into its properties and reactivity will likely uncover further applications and enhance our understanding of this intriguing compound.

Properties

IUPAC Name

spiro[2.5]octane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-7-8-2-1-3-9(6-8)4-5-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOUYRJZOFWHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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